molecular formula C23H26N6O B13438375 2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one

2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one

カタログ番号: B13438375
分子量: 402.5 g/mol
InChIキー: DTQSQYVSPRWGGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one ( 141745-36-0) is an advanced organic compound with a molecular formula of C23H26N6O and a molecular weight of 402.49 g/mol. This chemical serves as a critical intermediate in the synthesis of Irbesartan , a prominent angiotensin II receptor blocker (ARB) used in the management of hypertension. The structure incorporates both a 4,5-dihydroimidazol-5-one moiety and a biphenyl-tetrazole group, which is a well-known pharmacophore in cardiovascular drugs for its ability to mimic the carboxylate group and bind effectively to receptor sites . As a research chemical, its primary value lies in pharmaceutical development and quality control processes. Researchers utilize this compound as a working standard or secondary reference standard to monitor and control impurity profiles in Irbesartan and its related formulations, in accordance with the International Conference on Harmonization (ICH) guidelines . The presence of the imidazole derivative core is of particular interest in medicinal chemistry, as this heterocycle is found in a vast array of biologically active molecules and is known for its prominence in treating cardiovascular conditions . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

特性

分子式

C23H26N6O

分子量

402.5 g/mol

IUPAC名

2-butyl-5,5-dimethyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-one

InChI

InChI=1S/C23H26N6O/c1-4-5-10-20-24-23(2,3)22(30)29(20)15-16-11-13-17(14-12-16)18-8-6-7-9-19(18)21-25-27-28-26-21/h6-9,11-14H,4-5,10,15H2,1-3H3,(H,25,26,27,28)

InChIキー

DTQSQYVSPRWGGI-UHFFFAOYSA-N

正規SMILES

CCCCC1=NC(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)(C)C

製品の起源

United States

準備方法

Synthesis of 4,4-Dimethyl-4,5-dihydroimidazol-5-one Core

The 4,5-dihydroimidazol-5-one ring can be synthesized by cyclization of appropriate amino acid derivatives or diamines with carbonyl compounds:

  • Starting from 2-amino-2-methylpropan-1-ol or related precursors, condensation with an aldehyde followed by cyclization under acidic or basic conditions yields the imidazolone ring.
  • The 4,4-dimethyl substitution is introduced by using tert-butyl or gem-dimethyl substituted precursors during ring formation.

Preparation of the Biphenyl Tetrazolyl Moiety

  • The biphenyl unit bearing a tetrazolyl substituent at the 2' position is synthesized separately.
  • The tetrazole ring is commonly formed by cycloaddition of azide ions to nitrile precursors on the biphenyl scaffold.
  • Biphenyl derivatives can be prepared by Suzuki coupling or other cross-coupling methods to assemble the biphenyl framework before tetrazole formation.

Formation of the Methylene Linkage

  • The connection of the biphenyl tetrazolyl moiety to the nitrogen at position 1 of the dihydroimidazol-5-one is achieved via a methylene bridge.
  • This is commonly done by reacting the dihydroimidazol-5-one nitrogen with a benzyl halide derivative of the biphenyl tetrazolyl compound under nucleophilic substitution conditions.
  • Alternatively, reductive amination with an aldehyde-functionalized biphenyl tetrazolyl derivative can be employed.

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Biphenyl Formation Suzuki coupling of substituted phenylboronic acid and halobenzene Biphenyl derivative
2 Tetrazole Ring Formation Cycloaddition of azide to biphenyl nitrile under acidic conditions Biphenyl tetrazolyl compound
3 Dihydroimidazol-5-one Formation Cyclization of gem-dimethyl amino alcohol with aldehyde 4,4-Dimethyl-4,5-dihydroimidazol-5-one core
4 Alkylation Reaction of core with butyl halide or organometallic 2-Butyl substituted core
5 Methylene Linkage Formation N-alkylation with biphenyl tetrazolyl benzyl halide Target compound

Analytical Data and Characterization

Typical characterization of the final compound includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns and ring formation.
  • Mass Spectrometry (MS) to verify molecular weight and purity.
  • Infrared (IR) spectroscopy to identify functional groups such as imidazolone carbonyl and tetrazole ring.
  • Elemental analysis to confirm composition.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Notes
Biphenyl assembly Suzuki coupling Arylboronic acids, Pd catalyst High regioselectivity
Tetrazole formation Azide cycloaddition Sodium azide, nitrile precursor Acidic medium, moderate temperature
Dihydroimidazol-5-one synthesis Cyclization of amino alcohols and aldehydes Acid/base catalysis Requires gem-dimethyl substitution
Butyl substitution Alkylation Butyl halides or organometallics Control to avoid multiple alkylations
Methylene linkage formation N-alkylation or reductive amination Benzyl halide derivatives or aldehydes Sensitive to reaction conditions

化学反応の分析

Types of Reactions

2-Butyl-4,4-dimethyl-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

科学的研究の応用

2-Butyl-4,4-dimethyl-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-Butyl-4,4-dimethyl-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Structure

  • Target Compound : The dihydroimidazol-5-one core introduces a partially saturated ring, which may reduce conformational flexibility compared to fully aromatic systems like benzimidazoles. This could affect binding kinetics or selectivity .
  • Losartan : Features a fully unsaturated imidazole ring with chloro and hydroxymethyl substituents. The aromatic imidazole allows for π-π stacking interactions in the AT1 receptor .
  • Candesartan Cilexetil Related Compound B : Contains a benzimidazole core, which enhances planarity and may improve receptor binding through extended conjugation .
  • Olmesartan Medoxomil : Utilizes an imidazole-carboxylic acid ester prodrug structure, which is hydrolyzed in vivo to the active form. The medoxomil group enhances oral absorption .

Substituent Variations

  • Butyl vs. Propyl Chains : The target compound’s 2-butyl group (vs. losartan’s 2-propyl) may increase lipophilicity, prolonging half-life .
  • Dimethyl Groups : The 4,4-dimethyl substituents on the dihydroimidazolone ring could sterically hinder metabolic oxidation, improving stability .
  • Tetrazole Positioning : The tetrazole group at the 2'-position of the biphenyl system is conserved across ARBs, as it mimics the carboxylate group of angiotensin II, critical for receptor interaction .

Pharmacological Implications

  • Losartan : Exhibits competitive antagonism with moderate potency (IC50 ~10 nM). The hydroxymethyl group is metabolized to an active carboxylic acid .
  • Olmesartan Medoxomil: A prodrug with higher bioavailability due to esterification; the active form (olmesartan) has subnanomolar affinity .
  • Furoimidazole Analog : A structurally related compound () replaces the dihydroimidazolone with a furo ring, which may alter solubility or off-target effects .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Pharmacological Role Reference
Target Compound Dihydroimidazol-5-one 2-Butyl, 4,4-dimethyl, biphenylmethyltetrazole Potential ARB
Losartan Imidazole 2-Propyl, 4-chloro, hydroxymethyl AT1 Antagonist
Candesartan Cilexetil Related B Benzimidazole Ethoxy, biphenylmethyltetrazole ARB Intermediate
Olmesartan Medoxomil Imidazole-carboxylic acid Medoxomil ester, hydroxypropyl Prodrug (AT1 Antagonist)
Furoimidazole Analog Furo[3,4-d]imidazol-6-one 2-Propyl, biphenylmethyltetrazole Structural Analog

生物活性

2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one (CAS Number: 141745-36-0) is a compound structurally related to Irbesartan, an angiotensin II receptor antagonist. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Molecular Formula: C23H26N6O
Molecular Weight: 402.49 g/mol
Structure: The compound features a complex structure that includes a tetrazole ring and an imidazolone moiety, contributing to its biological activity.

Table 1: Chemical Data

PropertyValue
CAS Number141745-36-0
Molecular FormulaC23H26N6O
Molecular Weight402.49 g/mol
SMILESCCCCC1=NC(C)(C)C(=O)N1Cc2ccc(cc2)c3ccccc3c4nnn[nH]4
IUPAC Name2-butyl-5,5-dimethyl-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-one

The compound acts as an angiotensin II type 1 (AII1)-receptor antagonist , similar to Irbesartan. By inhibiting this receptor, it can potentially reduce blood pressure and mitigate cardiovascular diseases. Moreover, the presence of the tetrazole moiety may enhance its binding affinity and selectivity for the AII1 receptor.

Study on Structural Analogues

A study focusing on various imidazolone derivatives found that modifications to the side chains significantly influenced biological activity. For instance, compounds with longer alkyl chains exhibited increased potency against specific microbial strains . This suggests that 2-butyl substitution may enhance its bioactivity compared to shorter chain analogs.

Pharmacokinetics and Efficacy

In vivo studies using related compounds have highlighted challenges in pharmacokinetics, including rapid clearance rates and poor oral bioavailability. For example, a study on similar compounds noted that modifications in structure led to varying half-lives and bioavailability profiles . This emphasizes the need for further optimization of 2-butyl-4,4-dimethyl... to improve its therapeutic potential.

Table 2: Comparative Biological Activity of Related Compounds

Compound NameIC50 (µM)Activity Type
Compound A0.16Antimicrobial
Compound B24.63Anti-inflammatory
2-Butyl...TBDAII1-receptor antagonist

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical for its preparation?

The synthesis typically involves multi-step strategies, such as Suzuki-Miyaura coupling to construct the biphenyl moiety, followed by alkylation or cyclization to form the imidazolone core. Key intermediates include tetrazole-containing biphenyl derivatives and substituted imidazole precursors. For example, analogs with tetrazole groups are synthesized via reactions involving phenyl isothiocyanate or hydrazine derivatives .

Q. Which analytical techniques are most effective for characterizing this compound?

High-Performance Liquid Chromatography (HPLC) is critical for purity assessment, especially to detect process-related impurities (e.g., tetrazole analogs or alkylated byproducts) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy validate structural features like the tetrazole ring and imidazolone carbonyl group . X-ray crystallography resolves ambiguous stereochemistry, as demonstrated in studies of similar imidazole derivatives .

Q. How can researchers identify and mitigate common impurities during synthesis?

Impurities often arise from incomplete alkylation or oxidation side reactions. Use HPLC with UV detection (e.g., at 254 nm) to monitor intermediates and byproducts. For example, Pharmacopeial Forum guidelines highlight controlling impurities like 1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid via gradient elution methods .

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthesis efficiency?

Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for key steps like cyclization or tetrazole formation. The ICReDD framework integrates computational screening with experimental validation to reduce trial-and-error approaches. For instance, reaction path search algorithms identify optimal solvents (e.g., ethanol or DMF) and catalysts, narrowing conditions for higher yields .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

Cross-validation using complementary techniques is essential. If NMR signals overlap (e.g., diastereotopic protons), X-ray crystallography provides unambiguous spatial resolution . For conflicting mass spectrometry data, high-resolution MS (HRMS) or tandem MS/MS fragmentation clarifies molecular ion patterns .

Q. How can researchers assess the compound’s stability under varying conditions (pH, temperature)?

Accelerated stability studies in buffered solutions (pH 1–12) at 40–60°C, monitored via HPLC, identify degradation pathways (e.g., hydrolysis of the tetrazole ring). Kinetic modeling (Arrhenius plots) extrapolates shelf-life predictions. Similar methods are validated in Pharmacopeial Forum protocols for related imidazole derivatives .

Q. What in silico approaches predict biological target interactions for this compound?

Molecular docking (e.g., AutoDock Vina) models interactions with receptors like angiotensin II type 1 (AT1), given the tetrazole moiety’s role in hydrogen bonding. Dynamics simulations (100 ns MD runs) assess binding stability. Studies on analogs show that substituents on the biphenyl group modulate affinity .

Q. How do substituents on the biphenyl or imidazolone rings influence physicochemical properties?

Quantitative Structure-Property Relationship (QSPR) models correlate logP, solubility, and bioavailability with structural features. For example, dimethyl groups on the imidazolone enhance lipophilicity, while polar tetrazole groups improve aqueous solubility. Experimental validation via shake-flask solubility assays and partition coefficient measurements is critical .

Methodological Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading) systematically. Response surface methodology (RSM) identifies optimal conditions .
  • Data Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to reconcile conflicting spectral data. Reference databases like PubChem provide benchmark spectra for comparison .
  • Biological Assays : For activity screening, use in vitro models (e.g., enzyme inhibition assays for AT1 receptor) followed by in vivo pharmacokinetic studies in rodent models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。